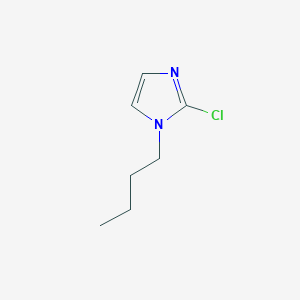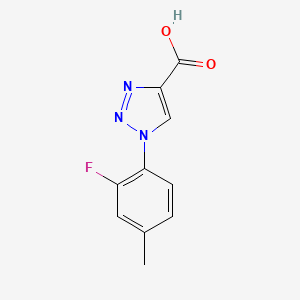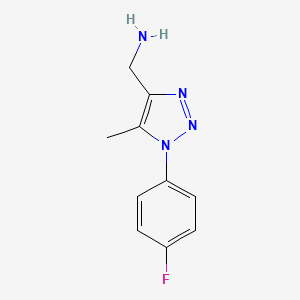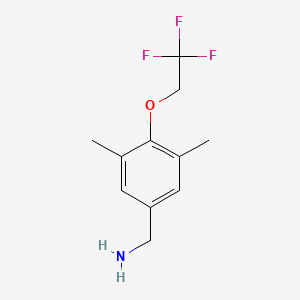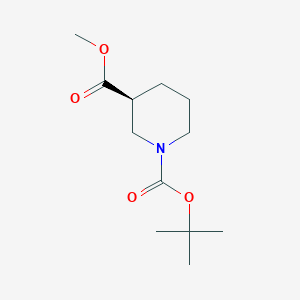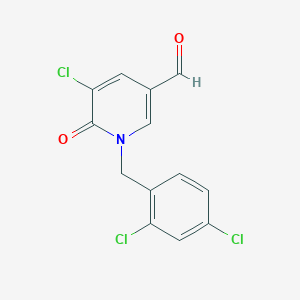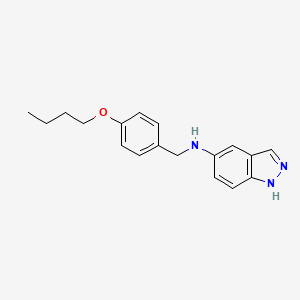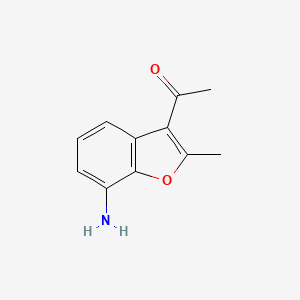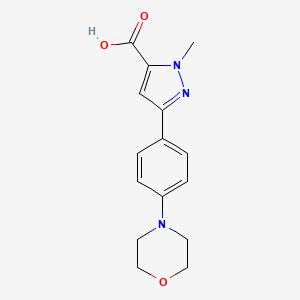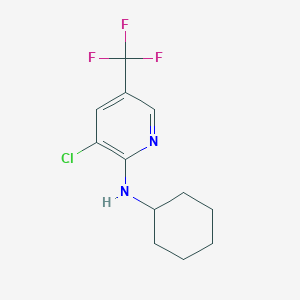
3-chloro-N-cyclohexyl-5-(trifluoromethyl)pyridin-2-amine
Overview
Description
“3-chloro-N-cyclohexyl-5-(trifluoromethyl)pyridin-2-amine” is a chemical compound with the molecular formula C12H14ClF3N2 . It is used in research and has potential applications in various fields .
Molecular Structure Analysis
The molecular structure of “3-chloro-N-cyclohexyl-5-(trifluoromethyl)pyridin-2-amine” consists of a pyridine ring substituted with a trifluoromethyl group at the 5-position, a chlorine atom at the 3-position, and a cyclohexylamine group at the nitrogen .Chemical Reactions Analysis
While specific chemical reactions involving “3-chloro-N-cyclohexyl-5-(trifluoromethyl)pyridin-2-amine” are not available, similar compounds such as “2-Amino-3-chloro-5-trifluoromethylpyridine” have been used as reactants in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .Physical And Chemical Properties Analysis
The compound has a molecular weight of 278.704 . Other physical and chemical properties such as melting point, boiling point, density, solubility, and vapor pressure can be found for the similar compound "3-Chloro-5-(trifluoromethyl)pyridin-2-amine" .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which include 3-chloro-N-cyclohexyl-5-(trifluoromethyl)pyridin-2-amine, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests. Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Novel Imidazo[1,2-a]pyridine-Coumarin Hybrid Molecules
2-Amino-3-chloro-5-trifluoromethylpyridine acts as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules . These molecules are potential inhibitors of NS5B in the treatment of Hepatitis C .
Development of Fluorinated Organic Chemicals
The development of organic compounds containing fluorine has been made possible by trifluoromethylpyridines . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the discovery chemist’s arsenal .
Synthesis of Trifluoromethyl-Substituted Di(pyridin-2-yl)amine-Based Ligands
Trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands can be synthesized from 2-bromo-5-(trifluoromethyl)pyridine and corresponding aromatic amines via Pd-catalyzed amination reaction . These ligands are widely applied in supramolecular chemistry, catalysis, and ion sensing .
Production of Fluorinated Pesticides
In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .
Safety and Hazards
properties
IUPAC Name |
3-chloro-N-cyclohexyl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N2/c13-10-6-8(12(14,15)16)7-17-11(10)18-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXQBNRIWQKFFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-cyclohexyl-5-(trifluoromethyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B1460834.png)

